Plasma Elimination Half-Life: Rolapitant Exhibits 14–20× Longer Duration Than Aprepitant
Rolapitant possesses the longest plasma elimination half-life among all clinically approved NK1 receptor antagonists. In a radiolabeled ADME study in healthy male subjects, the mean terminal half-life of rolapitant following a single 180-mg oral dose was 186 hours (approximately 7.7 days) [1]. In a subsequent phase I trial (NCT05465681), the mean elimination half-life of rolapitant was reported as 188.2 hours [2]. This contrasts markedly with oral aprepitant (half-life: 9–13 hours) and netupitant (half-life: ~96 hours) [3]. The approximately 14- to 20-fold longer half-life relative to aprepitant and nearly 2-fold longer than netupitant is a direct consequence of rolapitant's large apparent volume of distribution, extensive tissue distribution, and slow hepatobiliary elimination rather than renal excretion [1].
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 186 hours (mean); 169–183 hours (range) [REFS-1, REFS-3] |
| Comparator Or Baseline | Aprepitant: 9–13 hours; Netupitant: ~96 hours [3] |
| Quantified Difference | Rolapitant t½ ≈ 14–20× longer than aprepitant; ≈ 1.9× longer than netupitant |
| Conditions | Healthy human subjects; single oral dose of 180 mg rolapitant; cross-study comparative data |
Why This Matters
A compound's half-life directly determines dosing frequency in in vivo studies and the duration of target engagement in washout experiments; selecting a compound with an inappropriately short or long half-life can confound study outcomes and interpretation of time-dependent pharmacological effects.
- [1] Zhang ZY, Wang J, Kanamaluru V, et al. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects. Invest New Drugs. 2019;37(1):139-146. View Source
- [2] HR20013 (fosrolapitant + palonosetron) Phase I Trial. Pharmacokinetics, safety, and efficacy of mixed formulation of fosrolapitant and palonosetron (HR20013) in combination with dexamethasone. BMC Med. 2025. ClinicalTrials.gov: NCT05465681. View Source
- [3] Table 1: Comparison of NK1 receptor antagonists. In: Navari RM, Aapro M. Antiemetic prophylaxis for chemotherapy-induced nausea and vomiting. N Engl J Med. 2016;374(14):1356-1367. Data as compiled in PMC11089599. View Source
